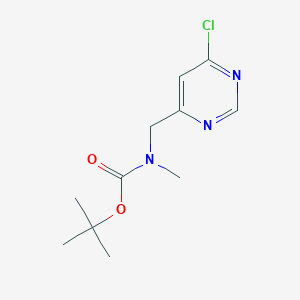

tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate

Description

Properties

Molecular Formula |

C11H16ClN3O2 |

|---|---|

Molecular Weight |

257.72 g/mol |

IUPAC Name |

tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]-N-methylcarbamate |

InChI |

InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)15(4)6-8-5-9(12)14-7-13-8/h5,7H,6H2,1-4H3 |

InChI Key |

ZUXAZWZHFCGJAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC(=NC=N1)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate typically involves the reaction of 6-chloropyrimidine-4-carbaldehyde with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological system and target molecule.

Comparison with Similar Compounds

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)

- Molecular Formula : C₁₁H₁₆FN₃O₃

- Molecular Weight : 257.26 g/mol

- Key Differences: Substitution of chlorine with 5-fluoro, 4-hydroxy, and 6-methyl groups on the pyrimidine ring. The hydroxy group introduces hydrogen-bonding capacity but may reduce stability under acidic conditions .

tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate

- Key Differences: Incorporates a 5-iodo substituent and a cyclohexyl-methoxy group. The iodine atom increases molecular weight (heavier halogen) and may alter reactivity in cross-coupling reactions.

Pyridine-Based Analogs

tert-Butyl (6-chloropyridin-3-yl)methylcarbamate (CAS: 1417717-04-4)

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 242.71 g/mol

- Key Differences: Replaces the pyrimidine core with a pyridine ring.

tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate (CAS: 1073182-78-1)

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 242.7 g/mol

- Physical Properties :

- Density: 1.214 g/cm³ (predicted)

- Boiling Point: 302.4°C (predicted)

Halogen and Functional Group Variations

tert-Butyl 6-chloropyrimidin-4-ylcarbamate (CAS: 258119-72-4)

- Molecular Formula : C₉H₁₂ClN₃O₂

- Molecular Weight : 229.67 g/mol

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, F) enhance reactivity in electrophilic substitutions, while hydroxy groups improve solubility but may compromise stability .

- N-methylation in carbamates reduces steric hindrance compared to bulkier tert-butyl groups, influencing reaction pathways .

Core Structure :

- Pyrimidine derivatives generally exhibit stronger hydrogen-bonding interactions than pyridine analogs, making them preferable in kinase inhibitor design .

Halogen Variations :

- Iodine substituents (e.g., in ) increase molecular weight and may facilitate radio-labeling for pharmacokinetic studies .

Applications :

- Chlorinated pyrimidines like the target compound are widely used in Aryl Halide Chemistry Informer Libraries to evaluate synthetic methodologies and reaction scopes .

Biological Activity

tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a chlorinated pyrimidine ring and a carbamate functional group, contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

- Molecular Formula : C₉H₁₂ClN₃O₂

- Molecular Weight : 229.66 g/mol

- CAS Number : 1849595-31-8

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. This is particularly relevant for enzymes involved in metabolic pathways.

- Receptor Modulation : The presence of the chloropyrimidine component enhances binding affinity to various receptors, influencing critical signaling pathways crucial for cellular responses.

Comparative Analysis of Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl ((4-chloropyrimidin-2-yl)methyl)carbamate | Chlorine at 4-position | Moderate enzyme inhibition |

| tert-Butyl ((6-chloropyrimidin-4-yl)methyl)carbamate | Chlorine at 6-position | Enhanced receptor binding |

| tert-butyl 2-(2-chloropyrimidin-5-yl)morpholine-4-carboxylate | Additional morpholine ring | Broader therapeutic applications |

Research Findings and Case Studies

Research indicates that this compound exhibits promising biological activities:

- Anticonvulsant Properties : Studies have shown that this compound may possess anticonvulsant effects, making it a candidate for further investigation in treating epilepsy and other neurological disorders.

- Enzyme Interaction Studies : In vitro assays demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.

- Receptor Binding Affinity : Binding studies revealed that the compound has a high affinity for certain receptors, indicating its potential use in drug development targeting these pathways.

Q & A

Q. What are the standard synthetic routes for tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate, and what key reaction conditions are required?

The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting tert-butyl 6-chloropyrimidin-4-yl(methyl)carbamate with organotin reagents (e.g., tributyl(1-ethoxyvinyl)stannane) in the presence of Pd(PPh₃)₄, CsF, and CuI in DMF at elevated temperatures. Purification is typically achieved via column chromatography using gradients of ethyl acetate/hexane . Key conditions include inert atmosphere (N₂), controlled stoichiometry of reagents (1:1.1 molar ratio of substrate to organotin), and reaction monitoring by TLC.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic signals should researchers expect?

- ¹H NMR : Expect signals for the tert-butyl group at δ 1.36 (s, 9H), pyrimidine protons at δ 8.22 (s, 1H), and methyl carbamate protons at δ 3.28 (s, 3H) .

- Mass Spectrometry (MS) : ESI+ typically shows [M + H]⁺ peaks at m/z 272 (exact mass depends on isotopic Cl). HRMS confirms molecular formula .

- LC-MS : Used for purity assessment and intermediate tracking during synthesis .

Q. What are the recommended safety protocols and handling precautions when working with this compound in laboratory settings?

Based on analogous carbamates:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if airborne particulates are generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

- Storage : Keep in airtight containers at room temperature, away from strong oxidizers/acids .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions involving this compound to improve yields and purity?

- Catalyst Screening : Test alternatives to Pd(PPh₃)₄, such as Pd(OAc)₂ with ligand systems (e.g., XPhos), to enhance catalytic efficiency .

- Solvent Optimization : Replace DMF with THF or dioxane to reduce side reactions. Evidence suggests THF improves selectivity in Stille couplings .

- Additives : Include CuI (10 mol%) to accelerate transmetallation steps, or CsF (3 eq.) to stabilize intermediates .

- Workup Strategies : Use aqueous NH₄Cl to quench reactions and minimize decomposition during extraction .

Q. What strategies resolve contradictions in NMR spectral data when synthesizing derivatives of this compound?

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm ambiguous signals (e.g., distinguishing pyrimidine C-Cl from carbamate C=O) .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, particularly for methylene/methyl groups in crowded regions .

- Cross-Validation with HRMS : Confirm molecular formulas to rule out impurities (e.g., residual Sn from Stille couplings) .

Q. How does the tert-butyl carbamate protecting group influence the compound’s stability and reactivity under different reaction conditions?

- Acid Sensitivity : The tert-butyl group is cleavable under strong acidic conditions (e.g., TFA/DCM), enabling deprotection for downstream functionalization .

- Thermal Stability : The carbamate remains intact below 100°C but may degrade in polar aprotic solvents (e.g., DMF) at elevated temperatures .

- Steric Effects : The bulky tert-butyl group reduces nucleophilic attack at the carbamate carbonyl, enhancing stability in basic conditions .

Methodological Notes

- Contradiction Analysis : If conflicting toxicity data arise (e.g., Category 4 oral toxicity vs. non-hazardous classifications), prioritize recent SDS from reputable suppliers and validate with in vitro assays (e.g., Ames test) .

- Scale-Up Considerations : For reactions >1 mmol, optimize catalyst loading (0.5–2 mol%) and switch to continuous flow systems to maintain heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.